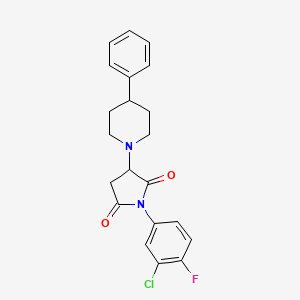

1-(3-Chloro-4-fluorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

Beschreibung

1-(3-Chloro-4-fluorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a phenylpiperidine moiety, and substituted phenyl groups. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Eigenschaften

Molekularformel |

C21H20ClFN2O2 |

|---|---|

Molekulargewicht |

386.8 g/mol |

IUPAC-Name |

1-(3-chloro-4-fluorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C21H20ClFN2O2/c22-17-12-16(6-7-18(17)23)25-20(26)13-19(21(25)27)24-10-8-15(9-11-24)14-4-2-1-3-5-14/h1-7,12,15,19H,8-11,13H2 |

InChI-Schlüssel |

FKRXTCYYAAVNDG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(3-Chlor-4-fluorphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidin-2,5-dion umfasst typischerweise mehrere Schritte, darunter die Bildung des Pyrrolidinrings und die Einführung der substituierten Phenylgruppen. Übliche Synthesewege können umfassen:

Schritt 1: Bildung des Pyrrolidinrings durch Cyclisierungsreaktionen.

Schritt 2: Einführung der Phenylpiperidin-Einheit über nukleophile Substitution oder Kupplungsreaktionen.

Schritt 3: Substitution der Phenylgruppen durch Chlor- und Fluorsubstituenten unter Verwendung von Halogenierungsreaktionen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Verfahren wie kontinuierliche Durchflussreaktoren und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(3-Chlor-4-fluorphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidin-2,5-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.

Reduktion: Reduktion von funktionellen Gruppen in niedrigere Oxidationsstufen.

Substitution: Austausch von Substituenten an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Halogenierungsreagenzien wie Chlor- oder Fluorgas.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(3-Chlor-4-fluorphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidin-2,5-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann ihre Wirkungen entfalten, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert, was zu verschiedenen biologischen Reaktionen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-(3-Chlor-4-fluorphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidin-2,5-dion

- 1-(3-Chlor-4-fluorphenyl)-3-(4-ethylpiperidin-1-yl)pyrrolidin-2,5-dion

- 1-(3-Chlor-4-fluorphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidin-2,5-dion

Einzigartigkeit

1-(3-Chlor-4-fluorphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidin-2,5-dion ist einzigartig aufgrund seines spezifischen Substitutionsschemas an den Phenylringen und dem Vorhandensein von sowohl Chlor- als auch Fluorsubstituenten. Diese strukturellen Merkmale können im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.